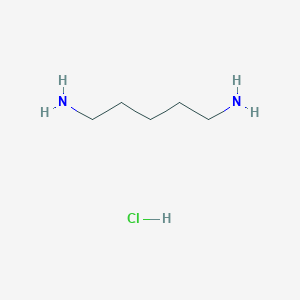
Cadaverine dihydrochloride
Vue d'ensemble
Description
Le chlorhydrate de cadavérine, également connu sous le nom de chlorhydrate de 1,5-diaminopentane, est un composé organique classé comme une diamine. Il s'agit d'un liquide incolore avec une odeur désagréable, souvent associée à la putréfaction des tissus animaux. Ce composé est naturellement présent en petites quantités dans les organismes vivants et est produit par la décarboxylation de la lysine .
Mécanisme D'action
Target of Action
The primary target of Cadaverine is the 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Escherichia coli (strain K12) . This enzyme plays a crucial role in the biosynthesis of isoprenoids, which are key components of a variety of biological structures and functions.
Mode of Action
It is known that cadaverine is produced by the decarboxylation of lysine , suggesting that it may interact with its target enzyme by mimicking the structure of lysine or its derivatives.
Biochemical Pathways
Cadaverine is involved in the biosynthesis of isoprenoids via the methylerythritol phosphate pathway . It is produced by the decarboxylation of lysine, a process catalyzed by lysine decarboxylases . The specific biosynthetic pathways of Cadaverine from different substrates have been extensively studied .
Pharmacokinetics
Its metabolism and excretion are likely to involve enzymatic processes and renal clearance, respectively .
Result of Action
It is known that cadaverine has various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .
Action Environment
The action, efficacy, and stability of Cadaverine can be influenced by various environmental factors. For instance, it has been reported that a strong acid environment can be harmful for Cadaverine production . Furthermore, the use of green chemical and bioconversion technologies has been suggested as a promising strategy for Cadaverine synthesis .
Analyse Biochimique
Biochemical Properties
Cadaverine Dihydrochloride plays a significant role in biochemical reactions. It is produced by the decarboxylation of lysine . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthetic pathways of cadaverine from different substrates and extensively interacts with key lysine decarboxylases .
Cellular Effects
This compound influences various types of cells and cellular processes. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized by many methods, including the hydrogenation of glutaronitrile and the reactions of 1,5-dichloropentane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is produced by the decarboxylation of lysine . The
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de cadavérine peut être synthétisé par différentes méthodes. Une méthode courante implique l'hydrogénation du glutaronitrile. Une autre méthode comprend la réaction du 1,5-dichloropentane avec l'ammoniac .
Méthodes de production industrielle : Les stratégies les plus prometteuses pour la production industrielle du chlorhydrate de cadavérine impliquent des technologies chimiques vertes et de bioconversion. Ces méthodes se concentrent sur les voies biosynthétiques de la cadavérine à partir de différents substrats, utilisant des décarboxylases de lysine pour le processus de décarboxylation .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de cadavérine subit diverses réactions chimiques, notamment :
Oxydation : La cadavérine peut être oxydée pour produire des aldéhydes et des acides correspondants.
Réduction : Elle peut être réduite pour former des amines primaires.
Substitution : La cadavérine peut participer à des réactions de substitution, où ses groupes amino sont remplacés par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.
Principaux produits :
Oxydation : Produit des aldéhydes et des acides.
Réduction : Forme des amines primaires.
Substitution : Donne lieu à diverses amines substituées.
Applications De Recherche Scientifique
Le chlorhydrate de cadavérine a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme monomère pour le développement de polyamides, de polyuréthanes et de polyurées haute performance.
Biologie : Participe aux processus physiologiques des plantes tels que la division cellulaire et la croissance, favorisant le développement des pistils et des étamines et régulant la sénescence.
Médecine : Utilisé pour traiter l'arythmie, soulager l'hypoglycémie et guérir efficacement la dysenterie.
Industrie : Appliqué dans la production de polymères renouvelables, tels que les matériaux nylon 5X, qui présentent une excellente résistance mécanique, perméabilité à l'air, absorption d'humidité et ignifugation
5. Mécanisme d'action
Le chlorhydrate de cadavérine exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. Chez le poisson-zèbre, le récepteur 13c associé à l'amine trace (TAAR13c) a été identifié comme un récepteur haute affinité pour la cadavérine . Chez l'homme, la modélisation moléculaire et les expériences d'amarrage ont montré que la cadavérine s'insère dans la poche de liaison du TAAR6 et du TAAR8 humains .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de cadavérine est similaire à d'autres diamines telles que la putrescine, la 1,5-pentanediamine et la pentaméthylènediamine. La cadavérine est unique en raison de ses applications spécifiques dans la production de polymères haute performance et de son rôle dans les processus biologiques .
Composés similaires :
- Putrescine
- 1,5-Pentanediamine
- Pentamethylenediamine
Propriétés
Numéro CAS |
1476-39-7 |
|---|---|
Formule moléculaire |
C5H15ClN2 |
Poids moléculaire |
138.64 g/mol |
Nom IUPAC |
pentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C5H14N2.ClH/c6-4-2-1-3-5-7;/h1-7H2;1H |
Clé InChI |
RLNAIWYXIAJDTN-UHFFFAOYSA-N |
SMILES |
C(CCN)CCN.Cl.Cl |
SMILES canonique |
C(CCN)CCN.Cl |
Key on ui other cas no. |
1476-39-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Cadaverine dihydrochloride?
A1: this compound (NH3+(CH2)5NH3+.2Cl-.H2O) is a salt form of Cadaverine, a diamine formed during the breakdown of the amino acid lysine. It has a molecular weight of 191.1 g/mol and crystallizes in a monoclinic structure []. X-ray crystallography revealed that the crystal structure contains two molecules of Cadaverine, four chloride ions, and two partially disordered water molecules in the asymmetric unit [].
Q2: How can this compound be used to study the biosynthesis of quinolizidine alkaloids?
A2: Researchers have utilized labeled this compound to trace its incorporation into alkaloids. For example, by feeding (R)- and (S)-[1-2H]this compound to Sophora microphylla plants, scientists observed their incorporation into matrine, anagyrine, N-methylcytisine, and cytisine, providing insights into the biosynthetic pathways of these alkaloids []. Additionally, 13C-labeled this compound helped determine the specific incorporation of Cadaverine units into the structures of sparteine and lupinine [].
Q3: Can this compound be used to study enzyme activity?
A3: Yes, this compound is a known substrate for the enzyme diamine oxidase. Studies have used this compound and its analogues to investigate the substrate specificity and inhibition of this enzyme []. This research helps understand the enzyme's kinetics and potential applications in various biological processes.
Q4: Are there analytical methods for quantifying this compound in biological samples?
A4: Yes, various methods exist for quantifying this compound. One approach involves derivatizing it with orthophthalaldehyde (OPA) followed by spectrofluorimetric detection. This method, optimized for fish tissue, demonstrates high sensitivity, achieving limits of detection as low as 0.6 ng/mL []. Another method utilizes nuclear magnetic resonance (qNMR) to simultaneously quantify eight biogenic amine hydrochlorides, including this compound, with high accuracy and precision [].
Q5: What is the role of this compound in the formation of N-nitrosopiperidine in dry fermented sausages?
A5: Research suggests that while Cadaverine itself might not directly contribute to N-nitrosopiperidine (NPIP) formation, its metabolic precursor, piperidine, plays a significant role [, ]. Studies using a dry fermented sausage model showed that enriching the meat batter with piperidine led to increased NPIP formation, particularly in the presence of sodium nitrite and absence of sodium ascorbate, highlighting the influence of processing conditions on NPIP formation [].
Q6: Can this compound be used for applications other than studying alkaloids and enzymes?
A7: Yes, the ability of this compound to form colored complexes with reagents like orthophthalaldehyde makes it valuable in analytical chemistry, particularly for developing sensitive detection methods for biogenic amines in various matrices like food products [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


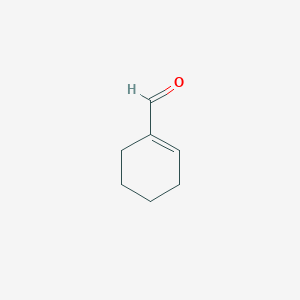
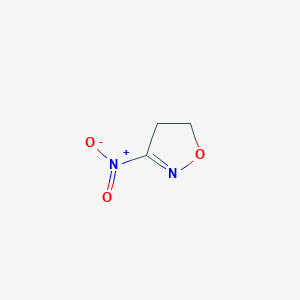

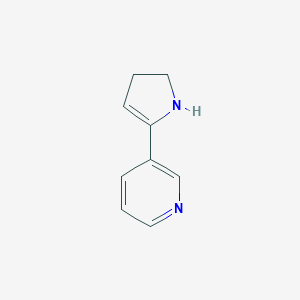

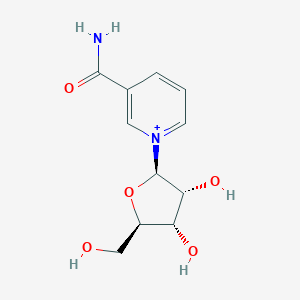

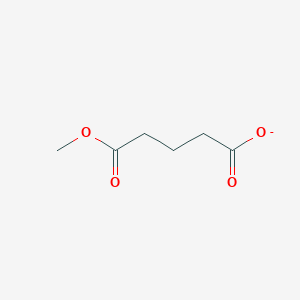
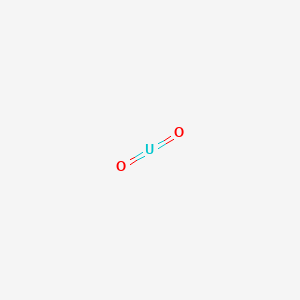
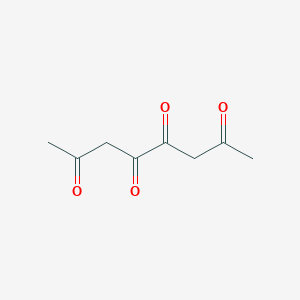
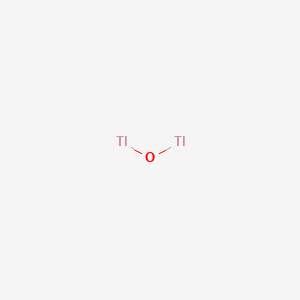

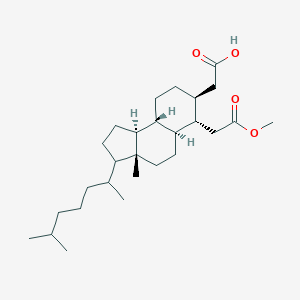
![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)
